molecular formula C17H15ClN4O3 B2404703 1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060330-82-6

1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No.: B2404703
CAS No.: 1060330-82-6
M. Wt: 358.78
InChI Key: NMDHTKVEURGVBP-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a useful research compound. Its molecular formula is C17H15ClN4O3 and its molecular weight is 358.78. The purity is usually 95%.
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Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a complex organic molecule with significant biological activity, particularly in the field of cancer research. This article reviews its biological properties, including mechanisms of action, targets, and therapeutic potential, based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C24H21ClN4O4C_{24}H_{21}ClN_{4}O_{4}, and its structure features a urea moiety linked to a pyridopyrimidine derivative. The presence of a chloro and methoxy group on the phenyl ring enhances its biological activity.

Research indicates that derivatives of pyridopyrimidine, like the one , exhibit various mechanisms of action:

  • Inhibition of Kinases : The compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA). In particular, compounds related to this structure have shown IC50 values in the low micromolar range against these targets, suggesting potent inhibition capabilities .
  • Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown growth inhibition percentages (GI%) exceeding 40% across multiple human carcinoma cell lines .
  • Dihydrofolate Reductase (DHFR) Inhibition : Similar chemical structures have been reported to inhibit DHFR, an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation in cancer cells by disrupting nucleotide synthesis pathways .

Case Studies and Experimental Results

Several studies have investigated the biological activity of similar compounds:

  • Study on CDK and TRKA Inhibition : A study evaluated a series of pyridopyrimidine derivatives for their dual inhibitory potential against CDK2 and TRKA kinases. The findings indicated that certain derivatives exhibited IC50 values comparable to known inhibitors, highlighting their potential as therapeutic agents for cancer treatment .
  • Anticancer Activity Assessment : The National Cancer Institute (NCI) conducted tests on a range of pyridopyrimidine derivatives against 60 different cancer cell lines. Results showed that specific compounds led to significant growth inhibition across various cancer types, emphasizing their broad-spectrum anticancer activity .

Data Table: Biological Activity Overview

Activity Type Target IC50 Value (µM) Effectiveness
Kinase InhibitionCDK20.09Potent
Kinase InhibitionTRKA0.45Potent
Antiproliferative ActivityVarious Cancer Cell LinesN/AGI% > 40%
DHFR InhibitionDihydrofolate ReductaseHigh AffinityDisrupts DNA synthesis

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3/c1-10-15(16(23)22-8-4-3-5-14(22)19-10)21-17(24)20-12-9-11(18)6-7-13(12)25-2/h3-9H,1-2H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDHTKVEURGVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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